4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide
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Description
Scientific Research Applications
Catalysis and Material Science
Sulfonamide-substituted Iron Phthalocyanine : A study utilizing 4-tert-butylbenzenesulfonamide as a substituent in tetra peripherally substituted Fe(II) phthalocyanine demonstrated its remarkable stability under oxidative conditions. This compound played a crucial role in the oxidation of cyclohexene and styrene, leading mainly to the formation of allylic ketone and benzaldehyde, respectively (Umit Işci et al., 2014).
Crystal Structure Analysis : The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine showcased the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. This compound crystallized in a triclinic space group, highlighting extensive π–π interactions and a nearly linear intermolecular N–H···N hydrogen bond, indicating its potential for further structural and functional investigations in material science (K. Balu & R. Gopalan, 2013).
Medicinal Chemistry and Bioactivity
Carbonic Anhydrase Inhibition : A series of ureido-substituted benzenesulfonamides showed promising results for the inhibition of human carbonic anhydrases, particularly hCAs IX and XII, which are associated with tumor growth. These inhibitors demonstrated not only potency in vitro but also showed significant antimetastatic activity in a model of breast cancer metastasis, highlighting their potential in the development of novel cancer therapies (F. Pacchiano et al., 2011).
Electrochemical Applications : The electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenesulfinic acids demonstrated the potential for Michael addition reactions forming arylsulfonylbenzenediols. This study not only expands the chemical understanding of sulfonamide derivatives but also opens avenues for their application in synthetic electrochemistry (D. Nematollahi et al., 2003).
Properties
IUPAC Name |
4-tert-butyl-N-(3-formylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2,3)14-7-9-16(10-8-14)22(20,21)18-15-6-4-5-13(11-15)12-19/h4-12,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZNHVGVFJYNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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